molecular formula C23H20N4O3 B6642857 N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide

货号 B6642857
分子量: 400.4 g/mol
InChI 键: BLMONWUNGFOVBB-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide, commonly known as BIBX1382, is a small molecule inhibitor that has gained significant attention in the field of biomedical research due to its potential therapeutic applications. BIBX1382 is a potent and selective inhibitor of epidermal growth factor receptor (EGFR) tyrosine kinase activity, which plays a crucial role in the regulation of cell growth, proliferation, and survival.

作用机制

BIBX1382 works by binding to the ATP-binding site of N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide and preventing its activation, thereby inhibiting downstream signaling pathways that promote cell growth and survival. This leads to the inhibition of cell proliferation and induces apoptosis in cancer cells. BIBX1382 has been shown to be a potent and selective inhibitor of N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide tyrosine kinase activity, with minimal off-target effects.
Biochemical and Physiological Effects:
BIBX1382 has been shown to have significant biochemical and physiological effects in vitro and in vivo. In cancer cells, BIBX1382 inhibits cell proliferation and induces apoptosis, leading to a reduction in tumor growth. In addition, BIBX1382 has been shown to inhibit angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors. BIBX1382 has also been shown to have anti-inflammatory effects in psoriasis, reducing the production of inflammatory cytokines.

实验室实验的优点和局限性

BIBX1382 has several advantages for lab experiments, including its potency and selectivity as an N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide inhibitor, its ability to inhibit multiple downstream signaling pathways, and its potential for use in combination with other cancer therapies. However, there are also limitations to using BIBX1382 in lab experiments, including its relatively short half-life, which may require frequent dosing, and its potential for off-target effects at higher concentrations.

未来方向

There are several future directions for research on BIBX1382, including the development of more potent and selective N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide inhibitors, the investigation of its potential in combination with other cancer therapies, and the exploration of its potential in treating other diseases. In addition, further studies are needed to elucidate the mechanisms underlying its anti-inflammatory effects in psoriasis and its potential in treating Alzheimer's disease. Overall, BIBX1382 represents a promising therapeutic agent with significant potential for future research and development.

合成方法

The synthesis of BIBX1382 involves a series of chemical reactions starting from commercially available starting materials. The first step involves the preparation of 4-(benzimidazol-1-yl)aniline, which is then reacted with 2-oxoethyl 3-methoxybenzoate to yield BIBX1382. The synthesis of BIBX1382 has been reported in several research articles, and the purity and yield of the compound have been optimized through various methods.

科学研究应用

BIBX1382 has been extensively studied for its potential therapeutic applications in cancer treatment. N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide is overexpressed in many types of cancer, and its inhibition has been shown to reduce tumor growth and improve patient outcomes. BIBX1382 has been shown to inhibit the growth of various cancer cell lines, including non-small cell lung cancer, breast cancer, and colon cancer. In addition to cancer, BIBX1382 has also been investigated for its potential in treating other diseases, such as Alzheimer's disease and psoriasis.

属性

IUPAC Name

N-[2-[4-(benzimidazol-1-yl)anilino]-2-oxoethyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H20N4O3/c1-30-19-6-4-5-16(13-19)23(29)24-14-22(28)26-17-9-11-18(12-10-17)27-15-25-20-7-2-3-8-21(20)27/h2-13,15H,14H2,1H3,(H,24,29)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLMONWUNGFOVBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NCC(=O)NC2=CC=C(C=C2)N3C=NC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。